N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide
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Overview
Description
N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide is a high-purity compound with a molecular weight of 205.14 g/mol and the chemical formula C7H6F3N3O . This compound is known for its unique structure, which includes a trifluoromethyl group, making it a valuable chemical in various research and industrial applications.
Preparation Methods
The synthesis of N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide typically involves the reaction of isonicotinic acid derivatives with hydroxylamine and trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may require catalysts to enhance the reaction rate and yield. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and purity .
Chemical Reactions Analysis
N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively . The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide can be compared with other similar compounds, such as:
N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride: This compound has a similar structure but includes a chloride group, which can alter its reactivity and applications.
Trifluoromethylbenzenes: These compounds contain a trifluoromethyl group attached to a benzene ring and are used in various chemical and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties .
Properties
Molecular Formula |
C7H6F3N3O |
---|---|
Molecular Weight |
205.14 g/mol |
IUPAC Name |
N'-hydroxy-2-(trifluoromethyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-3-4(1-2-12-5)6(11)13-14/h1-3,14H,(H2,11,13) |
InChI Key |
KMZFAYCBBHZAPN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(C=C1/C(=N/O)/N)C(F)(F)F |
Canonical SMILES |
C1=CN=C(C=C1C(=NO)N)C(F)(F)F |
Origin of Product |
United States |
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